3-Amino-2-naphthoic acid

Catalog No.
S702766
CAS No.
5959-52-4
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-naphthoic acid

CAS Number

5959-52-4

Product Name

3-Amino-2-naphthoic acid

IUPAC Name

3-aminonaphthalene-2-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

XFXOLBNQYFRSLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N

Synonyms

3-Amino-2-naphthalenecarboxylic Acid; 3-Amino-2-naphthoic Acid; 2-Amino-3-carboxynaphthalene; 2-Amino-3-naphthoic Acid; 2-Aminonaphthalene-3-carboxylic acid; 3-Amino-2-naphthalenecarboxylic Acid; 3-Amino-2-naphthoic Acid; NSC 37061;

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N

As a Metabolite of Gabapentin:

3-Amino-2-naphthoic acid (3AN) is primarily studied in the context of its role as a metabolite of the anticonvulsant drug gabapentin []. After administration, gabapentin undergoes biotransformation in the body, with 3AN as its major metabolite excreted in the urine []. Research suggests 3AN may play a role in the therapeutic effects of gabapentin, although the exact mechanisms remain unclear [].

Potential Role in Chronic Kidney Disease (CKD):

Studies have shown increased levels of 3AN in the urine of patients with chronic kidney disease (CKD) compared to healthy individuals []. This observation has led researchers to investigate the potential involvement of 3AN in the pathogenesis of CKD []. However, further research is needed to determine the specific mechanisms by which 3AN might contribute to CKD development or progression.

Other Research Applications:

-Amino-2-naphthoic acid has also been explored in other areas of scientific research, including:

  • Peptide Synthesis: Due to its functional groups, 3AN can be used as a building block in the synthesis of peptides []. This application utilizes its chemical properties to contribute to the creation of specific peptide sequences for research purposes.

3-Amino-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol. It features a naphthalene ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position, making it a member of the naphthoic acid family. This compound appears as a white crystalline solid and is known for its weak fluorescence properties, which can be enhanced in certain chemical environments .

Due to its functional groups. Notably, it can react with sodium cyanate, leading to increased fluorescence, which makes it useful in analytical applications . Additionally, it can undergo typical amine reactions such as acylation and alkylation, allowing for the synthesis of more complex derivatives.

The synthesis of 3-amino-2-naphthoic acid can be achieved through several methods:

  • Nitration and Reduction: Naphthalene can be nitrated to form nitronaphthalene, which is then reduced to yield 3-amino-2-naphthoic acid.
  • Direct Amination: Naphthalene-2-carboxylic acid can be directly aminated using ammonia or amines under suitable conditions.
  • Chemical Modification: Starting from commercially available naphthoic acids, further modifications can lead to the formation of 3-amino-2-naphthoic acid.

These methods allow for the production of this compound in varying purities and yields depending on the reagents and conditions used .

3-Amino-2-naphthoic acid has several applications:

  • Dye Synthesis: It serves as an intermediate in the production of various dyes due to its chromophoric properties.
  • Fluorescence Probes: Its ability to enhance fluorescence upon reaction with specific ions makes it valuable in analytical chemistry.
  • Biochemical Research: It is utilized in proteomics and other biological studies due to its reactivity with biomolecules .

Studies focusing on the interactions of 3-amino-2-naphthoic acid primarily highlight its role as a fluorescence probe. It has been shown to selectively react with cyanate ions, providing insights into ion detection methods. Further research may uncover additional interactions relevant to biological systems or synthetic processes .

Several compounds share structural similarities with 3-amino-2-naphthoic acid. Here are some comparable compounds along with their unique features:

Compound NameStructure HighlightsUnique Features
1-Amino-2-naphthoic acidAmino group at position 1Different fluorescence properties
6-Amino-2-naphthoic acidAmino group at position 6Potentially different reactivity patterns
3-Hydroxy-2-naphthoic acidHydroxyl group instead of aminoDifferent solubility and reactivity
4-Amino-1-naphthoic acidAmino group at position 4Different applications in dye synthesis

The uniqueness of 3-amino-2-naphthoic acid lies in its specific position of substitution on the naphthalene ring, which affects its chemical behavior and potential applications compared to these similar compounds .

XLogP3

2.6

Appearance

Powder

Melting Point

216.5 °C

UNII

IV5Z0PHL5D

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5959-52-4

Wikipedia

3-amino-2-naphthoic acid

General Manufacturing Information

2-Naphthalenecarboxylic acid, 3-amino-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types